6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile
Overview
Description
6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile is a chemical compound with a unique structure that includes a pyridine ring substituted with a dimethylaminoethoxy group and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile typically involves the reaction of 2-(dimethylamino)ethanol with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The dimethylaminoethoxy group can participate in hydrogen bonding and electrostatic interactions with target molecules, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
6-[2-(Dimethylamino)ethoxy]nicotinic acid: Contains a nicotinic acid moiety instead of a carbonitrile group.
Uniqueness
6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile is unique due to the presence of both the dimethylaminoethoxy group and the carbonitrile group, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
6-[2-(dimethylamino)ethoxy]pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-4-3-9(7-11)8-12-10/h3-4,8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQXCHBJASLFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=C(C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.